(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and an isopentyloxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isopentyloxyphenyl group. The final steps involve the formation of the thiazolidinone ring and the methylene linkage. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas, under conditions such as refluxing in organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions .
Biology
In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenoxy)propionic acid: This compound shares a similar phenoxy group but differs in its overall structure and functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound has a different core structure but can undergo similar types of chemical reactions.
Uniqueness
What sets (5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a pyrazole ring, a thiazolidinone ring, and an isopentyloxyphenyl group.
Properties
Molecular Formula |
C32H39N3O2S2 |
---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H39N3O2S2/c1-4-5-6-7-8-12-20-34-31(36)29(39-32(34)38)22-26-23-35(27-13-10-9-11-14-27)33-30(26)25-15-17-28(18-16-25)37-21-19-24(2)3/h9-11,13-18,22-24H,4-8,12,19-21H2,1-3H3/b29-22- |
InChI Key |
BWNCAAJAPWTJJO-IADYIPOJSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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